Heptanoic-5,5,6,6,7,7,7-d7 acid
Description
Rationale for Deuterium (B1214612) Substitution at Specific Positions in Fatty Acid Derivatives
The choice of deuterium as an isotopic label for fatty acids like heptanoic acid is strategic. Deuterium, with a neutron in addition to a proton in its nucleus, is approximately twice as heavy as protium (B1232500) (the common isotope of hydrogen). This significant mass difference makes it readily detectable by mass spectrometry. wikipedia.org
The specific placement of seven deuterium atoms at the 5, 5, 6, 6, 7, 7, and 7 positions of heptanoic acid is a deliberate design feature. This heavy labeling at the terminal end of the fatty acid chain ensures a substantial mass shift, which is crucial for several reasons:
Clearer Mass Spectrometry Signals: The large mass difference between the deuterated standard and the endogenous (unlabeled) analyte prevents spectral overlap, leading to more accurate and reliable quantification.
Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. While the deuteration in Heptanoic-5,5,6,6,7,7,7-d7 acid is not at a site typically subject to enzymatic oxidation in the same way as polyunsaturated fatty acids, the stability of the label is a general advantage in tracer studies. nih.gov
Avoiding Interference with Biological Activity: The labeling is positioned away from the carboxylic acid group, which is the reactive site for many enzymatic reactions, such as esterification. This placement minimizes the "isotope effect," where the difference in mass could potentially alter the rate of a biological reaction, ensuring that the labeled molecule behaves almost identically to its natural counterpart.
Significance of this compound as a Precision Isotopic Probe
This compound serves as a precision isotopic probe primarily in its capacity as an internal standard for quantitative mass spectrometry. lipidmaps.org In complex biological samples like plasma or tissue extracts, the concentration of specific fatty acids can be very low, and the sample matrix can interfere with the analysis, a phenomenon known as the "matrix effect." nih.gov
By adding a known amount of this compound to the sample before analysis, researchers can overcome these challenges. lipidmaps.org Because the deuterated standard is chemically identical to the natural heptanoic acid, it will behave similarly during sample preparation and analysis. Any loss of analyte during extraction or variations in instrument response will affect both the analyte and the internal standard equally. lipidmaps.org By comparing the signal of the natural analyte to the known concentration of the internal standard, a precise and accurate quantification can be achieved. lipidmaps.orgnih.gov
While this compound is primarily used as an internal standard for the quantification of its unlabeled counterpart and other short- to medium-chain fatty acids, the principles of its use are fundamental to broader metabolic research. For example, deuterium-labeled fatty acids are used to trace fatty acid metabolism in vivo. nih.gov After administration, the labeled fatty acid and its metabolic products, such as those resulting from elongation or desaturation, can be tracked and quantified in various tissues and biofluids. nih.govcapes.gov.br This provides critical information on fatty acid uptake, transport, and conversion, which is essential for understanding metabolic diseases. physiology.orgnih.gov
The use of such precisely labeled compounds allows for a level of detail and accuracy in research that would otherwise be unattainable. It enables the identification of biomarkers, the study of metabolic dysregulation in diseases like diabetes and nonalcoholic fatty liver disease, and the elucidation of complex biochemical pathways. creative-proteomics.comnih.gov
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₇D₇O₂ |
| Molecular Weight | 137.23 g/mol |
| CAS Number | 1219802-86-4 |
| Isotopic Enrichment | ≥98 atom % D |
| Synonym(s) | Enanthic-d7 Acid |
Data sourced from publicly available chemical supplier information.
Table 2: Applications of Deuterated Fatty Acids in Research
| Research Area | Application | Key Findings/Advantages |
| Metabolomics | Internal standard for mass spectrometry | Improves accuracy and precision of fatty acid quantification by correcting for sample loss and matrix effects. lipidmaps.orgnih.gov |
| Metabolic Flux Analysis | Tracer for studying fatty acid metabolism | Enables tracking of fatty acid uptake, elongation, desaturation, and oxidation in vivo. nih.govnih.gov |
| Lipidomics | Tool for identifying and quantifying complex lipids | Helps in the structural elucidation and quantification of lipid species containing the labeled fatty acid moiety. nih.gov |
| Disease Research | Probe for investigating metabolic dysregulation | Used to study alterations in fatty acid metabolism in conditions like diabetes, obesity, and cardiovascular disease. physiology.org |
Structure
3D Structure
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
137.23 g/mol |
IUPAC Name |
5,5,6,6,7,7,7-heptadeuterioheptanoic acid |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3,2D2,3D2 |
InChI Key |
MNWFXJYAOYHMED-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCC(=O)O |
Canonical SMILES |
CCCCCCC(=O)O |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Characterization of Heptanoic 5,5,6,6,7,7,7 D7 Acid
Strategic Approaches for Site-Specific Deuterium (B1214612) Incorporation
The synthesis of heptanoic-5,5,6,6,7,7,7-d7 acid necessitates a multi-step approach that allows for the precise and controlled introduction of deuterium atoms at the terminal methyl (C7) and adjacent methylene (B1212753) (C5, C6) groups.
The selection of an appropriate starting material is critical for the successful synthesis of the target molecule. A common strategy involves a building-block approach, where a deuterated fragment is coupled with a non-deuterated fragment.
A plausible precursor for the deuterated portion is a fully deuterated, three-carbon building block such as d8-propanol (CD₃CD₂CD₂OH) or a derivative. This precursor already contains the required deuterium atoms for the C5, C6, and C7 positions of the final heptanoic acid chain.
The synthesis could proceed via the following conceptual route:
Oxidation of the deuterated precursor: The d8-propanol can be oxidized to d7-propionaldehyde (CD₃CD₂CDO).
Chain extension: The d7-propionaldehyde can then be reacted with a four-carbon non-deuterated building block. For instance, a Wittig reaction with a triphenylphosphine (B44618) ylide derived from a 4-halobutanoic acid ester would create a seven-carbon chain with a double bond.
Reduction and hydrolysis: Subsequent catalytic deuteration (or hydrogenation) of the double bond and hydrolysis of the ester group would yield the final product, this compound.
An alternative route involves starting with a precursor that can be deuterated at the terminal end. For example, a precursor molecule with a terminal alkyne or alkene group, such as 6-heptynoic acid , could be subjected to catalytic deuteration to introduce deuterium at the desired positions.
Catalytic deuteration is a cornerstone technique for introducing deuterium across double or triple bonds. rsc.org In the context of synthesizing this compound from an unsaturated precursor like hept-6-enoic acid or hept-5-enoic acid , a heterogeneous catalyst such as Palladium on carbon (Pd/C) is typically used in the presence of deuterium gas (D₂).
The reaction involves the addition of deuterium atoms across the carbon-carbon double bond. To achieve the desired d7-labeling pattern, starting with a precursor like 5-heptyne-1-carboxylic acid would be highly effective. The catalytic deuteration of the triple bond and the adjacent methylene group under specific conditions would lead to the incorporation of multiple deuterium atoms.
The choice of catalyst and reaction conditions (pressure of D₂ gas, temperature, and solvent) is crucial to ensure complete saturation of the unsaturated bond and to prevent unwanted side reactions or isotopic scrambling. Ruthenium-based catalysts have also been shown to be effective for the deuteration of polyunsaturated fatty acids. nih.govresearchgate.net
Hydrogen-deuterium (H-D) exchange reactions offer another pathway for deuterium incorporation. wikipedia.org These reactions involve the replacement of hydrogen atoms with deuterium from a deuterium source, which is often heavy water (D₂O). nih.govnih.gov The exchange can be promoted by acid, base, or metal catalysts. wikipedia.orgrsc.orgstrath.ac.uk
For this compound, achieving site-specificity at the unactivated C5, C6, and C7 positions through direct H-D exchange on heptanoic acid is challenging. However, this method can be effectively applied to precursor molecules. For example, a ketone precursor such as 5-oxoheptanoic acid could undergo acid- or base-catalyzed enolization in the presence of D₂O. This would lead to the exchange of the α-protons (at C4 and C6) with deuterium. Subsequent reduction of the ketone and further steps would yield the deuterated heptanoic acid.
Controlling the level of isotopic enrichment is paramount. This is typically achieved by using a large excess of the deuterium source (e.g., D₂ gas or D₂O) and allowing the reaction to proceed to completion. The efficiency of the exchange is influenced by the acidity of the protons being replaced, the catalyst used, and the reaction temperature. libretexts.org
Purification and Isolation Techniques for High Isotopic Purity
Following the chemical synthesis, the crude product is a mixture containing the desired this compound, unreacted starting materials, catalysts, and potentially, incompletely deuterated byproducts. Achieving high isotopic and chemical purity is essential for its intended applications.
Standard purification techniques for carboxylic acids are employed. The primary method is liquid chromatography , often using a silica (B1680970) gel column. The separation is based on the polarity of the compounds. A gradient elution system with a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate (B1210297) with a small amount of acetic acid) allows for the effective separation of the target compound.
To ensure high isotopic purity, it may be necessary to perform multiple chromatographic separations. The purity of the collected fractions is monitored by techniques such as Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis. For volatile derivatives like the methyl ester of the acid, Gas Chromatography (GC) can also be an effective purification method. researchgate.net
Advanced Spectroscopic and Spectrometric Characterization of Deuteration Fidelity
Confirming the precise location and abundance of the deuterium atoms is the final and most critical step in the characterization process. This is accomplished using a combination of advanced spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the exact position of deuterium atoms in a molecule. wikipedia.org Both Proton (¹H) NMR and Deuterium (²H) NMR are utilized.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on carbons 5, 6, and 7 would be absent or significantly diminished. The presence of residual, small signals can be used to quantify the isotopic purity (i.e., the percentage of deuteration). The remaining protons on carbons 2, 3, and 4 would show characteristic signals, confirming the integrity of the rest of the molecule. libretexts.org
²H NMR (Deuterium) Spectroscopy: This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound would show signals at chemical shifts corresponding to the C5, C6, and C7 positions, providing unambiguous proof of deuteration at these sites. sigmaaldrich.com The integration of these signals allows for the determination of the relative abundance of deuterium at each position.
The table below shows the expected ¹H NMR chemical shifts for unlabeled heptanoic acid and the anticipated changes in the spectrum for this compound.
| Position | Proton Type | Expected ¹H Chemical Shift (ppm) in Heptanoic Acid | Expected Observation in this compound |
| C2 | -CH₂- | ~2.35 (triplet) | Signal present |
| C3 | -CH₂- | ~1.63 (quintet) | Signal present |
| C4 | -CH₂- | ~1.32 (multiplet) | Signal present |
| C5 | -CH₂- | ~1.32 (multiplet) | Signal absent or greatly reduced |
| C6 | -CH₂- | ~1.32 (multiplet) | Signal absent or greatly reduced |
| C7 | -CH₃ | ~0.90 (triplet) | Signal absent or greatly reduced |
Mass Spectrometry (MS) is also a crucial technique. The mass spectrum of the deuterated compound will show a molecular ion peak that is 7 mass units higher than that of the unlabeled heptanoic acid, confirming the incorporation of seven deuterium atoms. Fragmentation analysis can further corroborate the location of the deuterium atoms.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Integrity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the characterization of isotopically labeled compounds such as this compound. This method provides crucial information regarding the isotopic purity, molecular weight, and structural integrity of the synthesized molecule.
The primary role of HRMS in analyzing this deuterated heptanoic acid is to confirm its elemental composition by providing a highly accurate mass measurement. The theoretically calculated molecular weight of this compound is approximately 137.23 g/mol . HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, which allows for the unambiguous determination of the molecular formula. For instance, in negative ion mode using electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ would be observed. In positive ion mode, the protonated molecule [M+H]⁺ would be detected.
Furthermore, HRMS is critical for assessing the isotopic purity, which refers to the percentage of molecules that contain the desired number of deuterium atoms. For this compound, the goal is to have seven deuterium atoms at specific positions. The mass spectrum will show a distribution of isotopic peaks, with the most abundant peak corresponding to the fully deuterated (d7) species. The relative intensities of the peaks corresponding to molecules with fewer deuterium atoms (d6, d5, etc.) can be used to quantify the isotopic enrichment. A high isotopic enrichment, often above 98 atom % D, indicates a successful and specific deuteration process.
Fragmentation analysis in HRMS provides additional structural confirmation. In the mass spectrometer, the molecular ion can break apart into smaller, characteristic fragment ions. For carboxylic acids, a common fragmentation pathway is the loss of the carboxyl group (-COOH). The analysis of the m/z values of these fragments can confirm the location of the deuterium labels.
| Species | Isotopic State | Theoretical Monoisotopic Mass (Da) | Expected m/z in Negative Ion Mode ([M-H]⁻) | Expected m/z in Positive Ion Mode ([M+H]⁺) |
|---|---|---|---|---|
| This compound | d7 | 137.1419 | 136.1346 | 138.1491 |
| Heptanoic acid (unlabeled) | d0 | 130.0994 | 129.0921 | 131.1066 |
Infrared (IR) and Raman Spectroscopy for Vibrational Isotopic Shifts
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing a molecular fingerprint that is highly sensitive to isotopic substitution.
In the analysis of this compound, the most significant spectral change compared to its non-deuterated counterpart is the appearance of carbon-deuterium (C-D) stretching vibrations and the disappearance or significant reduction in the intensity of the corresponding carbon-hydrogen (C-H) stretching bands. The C-H stretching vibrations in aliphatic compounds typically appear in the 2850-3000 cm⁻¹ region of the IR and Raman spectra. Due to the increased reduced mass of the C-D bond compared to the C-H bond, the C-D stretching frequency is shifted to a lower wavenumber, typically appearing in the 2100-2200 cm⁻¹ range. This isotopic shift is a direct confirmation of successful deuteration.
Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is typically weak in Raman spectra, the C=O and C-C skeletal vibrations are usually strong. The Raman spectrum of unlabeled heptanoic acid shows characteristic peaks for the C-H stretching and bending modes, as well as the C-C backbone vibrations. In the deuterated analogue, the C-D stretching vibrations will be clearly visible in the 2100-2200 cm⁻¹ region. The analysis of the "fingerprint" region (below 1500 cm⁻¹) in both IR and Raman spectra can reveal more subtle changes in the bending and rocking vibrations of the deuterated methylene and methyl groups.
The magnitude of the isotopic shift can be approximated by the following relationship derived from Hooke's law for a simple diatomic oscillator:
ν' / ν = √(μ / μ')
where ν is the vibrational frequency, μ is the reduced mass, and the prime symbol (') denotes the isotopically substituted species. For a C-H versus a C-D bond, this ratio is approximately 1/√2, leading to a significant and easily detectable shift in the vibrational frequency.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for C-H (unlabeled) | Expected Wavenumber (cm⁻¹) for C-D (deuterated) | Spectroscopic Technique |
|---|---|---|---|
| C-H Stretch | 2850 - 3000 | - | IR & Raman |
| C-D Stretch | - |
Quantitative and Qualitative Analytical Methodologies Utilizing Heptanoic 5,5,6,6,7,7,7 D7 Acid
Application as a Stable Isotope Internal Standard in Mass Spectrometry
Stable isotope-labeled compounds, such as Heptanoic-5,5,6,6,7,7,7-d7 acid, are considered the gold standard for internal standards in quantitative mass spectrometry. scioninstruments.comresearchgate.net This is because they are chemically and structurally almost identical to the analyte of interest, in this case, endogenous heptanoic acid or other similar fatty acids. scioninstruments.comlipidmaps.org This near-identical nature ensures that the internal standard behaves similarly to the analyte during sample preparation, chromatography, and ionization, thus effectively compensating for variations in these processes. aptochem.com
Development of Robust LC-MS/MS and GC-MS/MS Methods for Fatty Acid Quantification
This compound is instrumental in the development of robust and reliable methods for quantifying fatty acids using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS). nih.govelsevierpure.com These techniques are highly sensitive and selective, making them ideal for the analysis of complex biological samples. nih.govnih.gov
In a typical workflow, a known amount of this compound is added to the sample at the beginning of the preparation process. lipidmaps.orglipidmaps.org For GC-MS analysis, fatty acids are often derivatized to more volatile forms, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, to improve their chromatographic properties. nih.govresearchgate.net The sample is then injected into the chromatograph, which separates the different fatty acids based on their chemical properties. The mass spectrometer then detects and quantifies both the native fatty acid and its deuterated internal standard. nih.govlipidmaps.org The ratio of the signal from the native analyte to the signal from the internal standard is used to calculate the concentration of the native analyte in the original sample. lipidmaps.org This ratiometric measurement corrects for potential losses during sample extraction and derivatization, as well as for variations in injection volume and instrument response. lipidmaps.orgchromforum.org
Table 1: Typical GC-MS Parameters for Fatty Acid Analysis
| Parameter | Setting |
| Column | SH-WAX (60 m × 0.25 mm I.D., df=0.5 µm) or similar |
| Injection Mode | Splitless or Split (e.g., 5:1) |
| Injector Temperature | 240-270 °C |
| Carrier Gas | Helium |
| Oven Temperature Program | e.g., 80°C hold, ramp to 240°C |
| Ionization Mode | Negative Chemical Ionization (NCI) or Electron Impact (EI) |
| MS Acquisition | Selected Ion Monitoring (SIM) |
This table presents a generalized set of parameters. Specific conditions may vary depending on the instrument and the specific fatty acids being analyzed. shimadzu.comnih.gov
Optimization of Matrix Effects and Ionization Efficiency in Complex Biological Extracts (Non-Human Origin)
A significant challenge in quantitative mass spectrometry is the "matrix effect," where co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. scioninstruments.comnih.gov Stable isotope-labeled internal standards like this compound are crucial for mitigating these effects. clearsynth.com Because the internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects. aptochem.comscioninstruments.com By calculating the ratio of the analyte to the internal standard, these variations in ionization can be effectively normalized. researchgate.net
The choice of ionization technique can also influence matrix effects. nih.gov Electrospray ionization (ESI) is often susceptible to ion suppression, while atmospheric pressure chemical ionization (APCI) can sometimes lead to ion enhancement. nih.govnih.gov The use of a deuterated internal standard is beneficial in both scenarios to correct for these ionization fluctuations. nih.gov In academic research involving non-human biological extracts, such as those from animal tissues or cell cultures, the complexity of the matrix necessitates the use of a reliable internal standard to ensure data accuracy. nih.govmdpi.com For instance, in studies of fatty acid metabolism in brown adipose tissue, deuterated standards are used to accurately quantify newly synthesized fatty acids. nih.gov
Calibration Curve Construction and Limit of Detection/Quantification Assessment for Research Applications
For accurate quantification, a calibration curve is constructed using a series of standard solutions containing known concentrations of the unlabeled fatty acid and a constant concentration of this compound. lipidmaps.orgclearsynth.com The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte. lipidmaps.org This curve is then used to determine the concentration of the analyte in unknown samples. clearsynth.com
The limit of detection (LOD) and the limit of quantification (LOQ) are critical parameters for assessing the sensitivity of an analytical method. ut.ee The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. ut.eeresearchgate.net For fatty acid analysis using mass spectrometry, the use of a deuterated internal standard can help in achieving lower LODs and LOQs by improving the signal-to-noise ratio and reducing the impact of baseline noise. nih.govnih.gov
Table 2: Example Calibration Curve Data for a Fatty Acid Assay
| Analyte Concentration (µM) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,000 | 100,000 | 0.15 |
| 5 | 78,000 | 102,000 | 0.76 |
| 10 | 155,000 | 99,000 | 1.57 |
| 25 | 390,000 | 101,000 | 3.86 |
| 50 | 785,000 | 98,000 | 8.01 |
This is a hypothetical example to illustrate the principle of calibration curve construction.
Chromatographic Separation Principles Enhanced by Isotopic Dilution
Isotopic dilution analysis, which is the formal name for the technique using a stable isotope-labeled internal standard, inherently enhances the reliability of chromatographic separation. nih.gov While the primary role of the deuterated standard is in quantification, its presence can also aid in the confirmation of the analyte's identity based on its retention time. aptochem.com In an ideal chromatographic separation, the deuterated standard co-elutes perfectly with the unlabeled analyte. aptochem.com Any shift in the retention time of both the analyte and the internal standard can indicate a problem with the chromatographic system.
It is important to note that in some cases, particularly with a high degree of deuterium (B1214612) labeling, a slight chromatographic shift may be observed where the deuterated compound elutes slightly earlier than the unlabeled analog. chromforum.org This "isotope effect" is a known phenomenon and is generally minor, but it should be considered during method development.
Standardization and Quality Control Protocols in Academic Research Laboratory Settings
In academic research, while not always subject to the same stringent regulations as clinical laboratories, maintaining high standards of quality control is essential for producing reliable and reproducible data. researchgate.net The use of deuterated internal standards like this compound is a key component of a robust quality control program. chromforum.org
Standardization protocols in a research setting should include:
Consistent use of the internal standard: Adding the same amount of the internal standard to every sample, calibrator, and quality control (QC) sample. lipidmaps.org
Regular system suitability checks: Injecting a standard mixture containing the analyte and internal standard to ensure the LC-MS or GC-MS system is performing correctly.
Analysis of QC samples: Including QC samples at low, medium, and high concentrations within each analytical run to monitor the accuracy and precision of the assay.
Monitoring of the internal standard signal: A significant deviation in the internal standard signal across a run can indicate a problem with sample preparation or instrument performance. nih.gov
By implementing these protocols, researchers can have greater confidence in the quantitative data generated, ensuring the integrity and impact of their scientific findings.
Mechanistic Elucidation Through Deuterium Kinetic Isotope Effects Kie with Heptanoic 5,5,6,6,7,7,7 D7 Acid
Theoretical Framework of Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects
The kinetic isotope effect is formally defined as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that of the heavier isotope (kD). chemeurope.com The underlying principle of the KIE lies in the quantum mechanical concept of zero-point energy (ZPE), the minimum possible vibrational energy that a chemical bond possesses, even at absolute zero. google.com A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency and consequently a lower ZPE compared to the corresponding carbon-hydrogen (C-H) bond. wikipedia.org For a reaction to occur, this bond must be broken, which requires overcoming an activation energy barrier. Because the C-D bond starts from a lower energy state, it requires more energy to reach the transition state, resulting in a slower reaction rate compared to the C-H bond cleavage. libretexts.org
Primary Kinetic Isotope Effects (PKIEs) are observed when the isotopically substituted bond is directly broken or formed in the rate-determining step of the reaction. chemeurope.com The magnitude of the primary deuterium KIE (kH/kD) is typically significant, often in the range of 6 to 10 for C-H bond cleavage, reflecting the substantial difference in ZPE between the C-H and C-D bonds in the ground state. chemeurope.comprinceton.edu
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. chemeurope.comprinceton.edu These effects are generally much smaller than PKIEs. pediaa.com They are classified based on the position of the isotope relative to the reaction center (e.g., α, β). SKIEs arise from changes in the vibrational environment between the ground state and the transition state, often due to changes in hybridization or hyperconjugation. princeton.edu For example, a change from sp3 to sp2 hybridization at a carbon atom bearing a deuterium can lead to a normal SKIE (kH/kD > 1, typically 1.1–1.2), while a change from sp2 to sp3 results in an inverse SKIE (kH/kD < 1, typically 0.8–0.9). wikipedia.orgprinceton.edu
Experimental Design for KIE Measurement in Enzymatic and Pure Chemical Reactions
The measurement of kinetic isotope effects requires precise experimental design to accurately determine the rate constants for both the deuterated and non-deuterated substrates.
In pure chemical reactions , KIEs can be determined through several methods:
Independent Rate Measurements: The most direct method involves running two parallel reactions under identical conditions, one with the standard substrate (e.g., heptanoic acid) and one with the isotopically labeled substrate (Heptanoic-5,5,6,6,7,7,7-d7 acid). wikipedia.org The rate constants are determined independently, and the KIE is calculated as their ratio. However, ensuring identical conditions can be challenging. wikipedia.org
Competitive Experiments: A more precise method involves reacting a mixture of the labeled and unlabeled substrates. The relative amounts of the products or the change in the isotopic ratio of the remaining reactants is monitored over the course of the reaction. This internal competition minimizes errors from variations in reaction conditions. nih.gov Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for determining the isotopic ratios. libretexts.orgnih.gov
In enzymatic reactions , similar principles apply, but with added complexity due to the multi-step nature of catalysis.
Steady-State Kinetics: By measuring Michaelis-Menten parameters (Vmax and Km) for both the deuterated and non-deuterated substrates, one can determine the isotope effect on Vmax/Km. Isothermal Titration Calorimetry (ITC) can be employed, where the heat produced by the reaction is directly related to product formation, allowing for the determination of kinetic parameters. tainstruments.comnih.gov
Competitive Assays: As with chemical reactions, competitive experiments are often preferred for their precision. nih.govchemrxiv.org A mixture of Heptanoic acid and this compound would be incubated with the enzyme. The isotopic composition of the product or remaining substrate is then analyzed at various time points or at a specific fractional conversion. chemrxiv.org Time-resolved electrospray ionization mass spectrometry (TRESI-MS) is a powerful technique that allows for the simultaneous monitoring of both isotopically labeled and unlabeled species in real-time. nih.gov
A typical experimental setup might involve quenching the reaction at various time points and analyzing the substrate/product mixture. The fraction of conversion (F) and the isotopic ratio (R) are measured to calculate the KIE. chemrxiv.org
Interpretation of KIE Data for Rate-Determining Step Identification in Fatty Acid Transformations
The magnitude of the observed KIE is a powerful diagnostic tool for identifying the rate-determining step in a reaction mechanism. In the context of fatty acid transformations, using this compound can provide specific insights.
Consider a hypothetical enzymatic hydroxylation of heptanoic acid at the C6 (ω-1) position. If a large primary KIE (e.g., kH/kD ≈ 7) is observed when using this compound, it strongly implies that the cleavage of the C-H bond at the C6 position is the slowest, rate-determining step in the entire catalytic cycle. princeton.edu Conversely, a KIE value near unity (kH/kD ≈ 1) would suggest that C-H bond cleavage is not rate-limiting; another step, such as substrate binding, product release, or a different chemical transformation, is the bottleneck. chemeurope.com
Secondary KIEs can also be informative. If the reaction occurs at C4, a small secondary KIE might still be observed from the deuterated terminal end, providing information about conformational changes or electronic effects at the transition state that are felt down the acyl chain. princeton.edu
Research on related systems provides a basis for interpreting such data. For instance, studies on the oxidation of linoleic acid, a polyunsaturated fatty acid, revealed unusually large KIEs (approaching 30), suggesting that quantum tunneling plays a significant role in the hydrogen atom transfer step, a phenomenon that goes beyond the simple ZPE model. nih.gov In studies of fatty acyl-CoA dehydrogenase, very large deuterium isotope effects (kH/kD = 30 to 50) were measured, indicating that the C-H bond breaking is the clear rate-limiting step. nih.gov An inverse KIE (kH/kD < 1) was observed in the gas-phase dissociation of a protein-palmitic acid complex, which was attributed to changes in vibrational frequencies along the reaction coordinate. acs.org
| Enzyme/Reaction | Substrate | Observed KIE (kH/kD) | Interpretation |
|---|---|---|---|
| Fatty Acyl-CoA Dehydrogenase | Butyryl-CoA | ~30-50 | C-H bond cleavage at the α- or β-carbon is the rate-determining step. nih.gov |
| Tocopherol-Mediated Peroxidation | Linoleic Acid | ~30 | Rate-determining H-atom transfer with significant quantum tunneling. nih.gov |
| β-Lactoglobulin Dissociation | Palmitic Acid (gas phase) | ~0.8-0.9 (Inverse KIE) | Changes in vibrational modes in a late dissociative transition state. acs.org |
| Hypothetical ω-1 Hydroxylase | This compound | ~1.0 | C-H bond cleavage at C6 is not rate-limiting; substrate binding or product release may be the slow step. |
| Hypothetical ω-1 Hydroxylase | This compound | ~8.0 | C-H bond cleavage at C6 is the rate-determining step of the reaction. |
Investigation of Metabolic Pathways and Flux Dynamics Using Heptanoic 5,5,6,6,7,7,7 D7 Acid As a Tracer
Tracing Strategies in In Vitro Cellular Models of Fatty Acid Metabolism
The controlled environment of in vitro cell cultures is ideal for dissecting the fundamental mechanisms of fatty acid metabolism. Introducing Heptanoic-5,5,6,6,7,7,7-d7 acid to various cell types, such as hepatocytes or adipocytes, allows researchers to meticulously track its journey from the point of cellular entry to its ultimate metabolic destinations.
Deuterated Heptanoic Acid Uptake and Intracellular Fate Analysis
The initial and critical step in the metabolism of extracellular fatty acids is their transport across the cell membrane. Once inside the cell, this compound is rapidly activated by conversion to its coenzyme A (CoA) ester, heptanoyl-d7-CoA. This activation is essential for its participation in subsequent metabolic pathways. The resulting pool of heptanoyl-d7-CoA is then directed towards either catabolic processes, primarily beta-oxidation for energy production, or anabolic pathways for the synthesis of more complex lipids. Advanced mass spectrometry techniques can sensitively detect and quantify the deuterated forms of these intracellular molecules, thereby providing a clear and quantitative picture of the initial distribution and fate of the fatty acid.
Beta-Oxidation Pathway Flux Determination in Cellular Systems
As an odd-chain fatty acid, heptanoic acid's catabolism through mitochondrial beta-oxidation results in the sequential removal of two-carbon units as acetyl-CoA, culminating in a final three-carbon molecule, propionyl-CoA. By monitoring the appearance of the deuterium (B1214612) label from this compound in these breakdown products, the rate, or flux, of its catabolism can be precisely determined. The detection of deuterated acetyl-CoA (acetyl-d-CoA) and propionyl-d-CoA serves as direct evidence of the tracer's journey through the beta-oxidation pathway. Furthermore, the subsequent entry of these labeled products into the tricarboxylic acid (TCA) cycle can be tracked by measuring the incorporation of deuterium into TCA cycle intermediates.
The following table presents hypothetical data from a tracer experiment in cultured hepatocytes, illustrating the time-dependent metabolism of this compound.
| Time (hours) | Intracellular Heptanoic-d7 Acid (nmol/mg protein) | Heptanoyl-d7-CoA (nmol/mg protein) | Acetyl-d-CoA (relative abundance) | Propionyl-d-CoA (relative abundance) |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 1 | 14.8 | 3.5 | 0.9 | 0.6 |
| 4 | 9.2 | 1.8 | 2.7 | 2.0 |
| 12 | 2.5 | 0.5 | 4.3 | 3.5 |
| 24 | 0.6 | <0.1 | 3.8 | 3.1 |
| This table contains hypothetical data for illustrative purposes. |
Contributions to Lipogenesis and Elongation Pathways
The acetyl-CoA and propionyl-CoA generated from the beta-oxidation of this compound are not solely destined for energy production; they can also be utilized as building blocks for the synthesis of new lipids in a process known as lipogenesis. The deuterium label from the tracer can be tracked into newly synthesized even-chain fatty acids like palmitate (C16:0) and stearate (B1226849) (C18:0), providing a direct measure of de novo lipogenesis. The odd-chain nature of the tracer also offers a unique advantage in tracing the metabolic fate of propionyl-CoA. This molecule can be converted to succinyl-CoA and enter the TCA cycle, or it can be used for the synthesis of odd-chain fatty acids, a less common but metabolically significant pathway.
Application in In Vivo Animal Models for Systemic Metabolic Profiling
To understand the complex interplay of fatty acid metabolism at the whole-body level, in vivo studies in animal models are indispensable. The administration of this compound to these models allows for the investigation of its absorption, distribution among different tissues, and metabolism within a complete physiological system.
Analysis of Short-Chain Fatty Acid Pool Dynamics in Animal Tissues
Following the administration of this compound, the extent of its uptake and the appearance of its deuterated metabolites can be quantified in various tissues, including the liver, skeletal muscle, adipose tissue, and brain. This provides a detailed picture of the tissue-specific metabolism of this particular fatty acid. For instance, such tracer studies have been instrumental in confirming the liver's central role in clearing and metabolizing circulating short-chain fatty acids.
The table below provides a hypothetical snapshot of the tissue distribution of the deuterium label at a specific time point following the administration of this compound in a rat model.
| Tissue | Deuterium Enrichment in Total Fatty Acids (%) |
| Liver | 6.2 |
| Skeletal Muscle | 2.5 |
| Adipose Tissue (Epididymal) | 3.9 |
| Brain | 0.9 |
| Plasma | 7.8 |
| This table contains hypothetical data for illustrative purposes. |
Investigation of Inter-Organ Metabolic Exchange and Transport Mechanisms
A significant advantage of in vivo stable isotope tracing is the ability to map the metabolic exchange of compounds between different organs. By obtaining blood samples from various locations within the circulatory system (e.g., portal vein, hepatic vein, femoral artery) and analyzing the enrichment of this compound and its deuterated metabolites, the net uptake or release of these molecules by specific organs can be calculated. This powerful technique has been employed with other labeled fatty acids to quantify the substantial uptake of gut-derived short-chain fatty acids by the liver and the subsequent release of other metabolic substrates into the general circulation. These types of studies are fundamental to our understanding of how dietary components influence whole-body energy balance and the complex communication network between organs.
Substrate Contribution to Energy Metabolism in Pre-clinical Studies
In preclinical models, understanding how different substrates fuel cellular processes is paramount, especially in diseases characterized by metabolic dysregulation. This compound (Heptanoic-d7 acid) offers a powerful tool to dissect these metabolic dynamics. As an odd-chain fatty acid, its metabolism provides unique insights into cellular energetics.
When introduced into a biological system, Heptanoic-d7 acid is metabolized through beta-oxidation. This process breaks down the fatty acid into acetyl-CoA and, significantly, propionyl-CoA. The deuterium label allows for the precise tracking of these breakdown products as they enter central carbon metabolism.
The acetyl-CoA derived from Heptanoic-d7 acid can enter the tricarboxylic acid (TCA) cycle, a series of chemical reactions essential for cellular respiration and energy production in the form of ATP. nih.gov By using mass spectrometry to detect the deuterium-labeled metabolites within the TCA cycle, researchers can quantify the contribution of this specific fatty acid to the cycle's activity.
The production of propionyl-CoA is a key feature of odd-chain fatty acid metabolism. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the TCA cycle. This anaplerotic pathway, meaning it replenishes TCA cycle intermediates, is crucial for maintaining the cycle's function, particularly when other substrates are limited. nih.gov The use of Heptanoic-d7 acid enables the direct measurement of this anaplerotic flux, providing a clearer picture of how cells maintain metabolic homeostasis.
Recent advancements in metabolic imaging, such as Deuterium Metabolic Imaging (DMI), have shown promise in tracking the flux of deuterated substrates through the TCA cycle in vivo. nih.govnih.govresearchgate.net While specific studies utilizing Heptanoic-d7 acid with DMI are not yet prevalent in published literature, the methodology provides a strong basis for its future application in non-invasively monitoring its metabolism in preclinical models of metabolic diseases.
Table 1: Potential Deuterium-Labeled Metabolites from this compound Metabolism
| Metabolite | Metabolic Pathway | Significance |
| Deuterated Acetyl-CoA | Beta-oxidation | Fuel for the TCA cycle, indicating direct energy contribution. |
| Deuterated Propionyl-CoA | Beta-oxidation | Precursor for anaplerotic replenishment of the TCA cycle. |
| Deuterated Succinyl-CoA | Anaplerosis | Direct measure of odd-chain fatty acid contribution to TCA cycle intermediates. |
| Deuterated Citrate | TCA Cycle | Indicates entry of labeled acetyl-CoA into the cycle. |
| Deuterated Glutamate | TCA Cycle & Amino Acid Metabolism | Shows distribution of the label into connected metabolic pathways. |
Integration with Advanced Fluxomics Platforms (e.g., 13C-Fluxomics with Deuterated Standards)
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. 13C-Metabolic Flux Analysis (13C-MFA) is a widely used approach where cells are fed with substrates labeled with the stable isotope carbon-13. By analyzing the distribution of 13C in various metabolites, researchers can map out the flow of carbon through the metabolic network.
The integration of deuterated standards like Heptanoic-d7 acid with 13C-MFA offers a more comprehensive understanding of metabolic fluxes. This dual-labeling approach allows for the simultaneous tracing of different substrate sources and their respective contributions to cellular metabolism.
For instance, in a preclinical study, cells or an organism could be co-administered with 13C-labeled glucose and Heptanoic-d7 acid. Mass spectrometry can then distinguish between metabolites originating from glucose (containing 13C) and those from the deuterated heptanoic acid. This allows for a direct comparison of the relative contributions of glycolysis and fatty acid oxidation to the TCA cycle and other biosynthetic pathways.
While the specific application of this compound in published 13C-fluxomics studies is not extensively documented, the principles of using multiple isotope tracers are well-established. Such an integrated approach would be particularly valuable in studying diseases where the interplay between glucose and fatty acid metabolism is a key factor, such as in certain cancers and metabolic syndromes.
Table 2: Hypothetical Integrated 13C and Deuterium Fluxomics Experiment
| Tracer | Labeled Substrate | Information Gained |
| 13C | Glucose | Flux through glycolysis, pentose (B10789219) phosphate (B84403) pathway, and glucose-derived acetyl-CoA contribution to the TCA cycle. |
| 2H (Deuterium) | This compound | Flux through beta-oxidation, contribution of fatty acid-derived acetyl-CoA to the TCA cycle, and anaplerotic flux from propionyl-CoA. |
By combining the data from both tracers, a more complete and accurate model of cellular metabolism can be constructed, revealing intricate regulatory mechanisms and potential therapeutic targets. The use of Heptanoic-d7 acid as a deuterated standard in these advanced platforms holds significant potential for future preclinical research into metabolic diseases.
Structural and Functional Insights from Deuterated Heptanoic Acid Applications
Probing Enzyme Active Site Specificity for Substrate Binding and Processing
The use of deuterated substrates is a classic technique in enzymology to elucidate reaction mechanisms, particularly through the study of kinetic isotope effects (KIEs). The C-D bond is stronger than the C-H bond, and its cleavage by an enzyme typically proceeds at a slower rate. By strategically placing deuterium (B1214612) atoms at positions involved in enzymatic reactions, researchers can gain insights into the rate-limiting steps and the geometry of the enzyme's active site.
While specific studies detailing the use of Heptanoic-5,5,6,6,7,7,7-d7 acid in probing enzyme active sites are not extensively documented in publicly available literature, the principles of its application can be understood from studies on other deuterated fatty acids. For instance, the metabolism of fatty acids involves enzymes that catalyze oxidation, desaturation, and chain elongation, often involving the abstraction of a hydrogen atom. acs.org If this compound were used as a substrate for an enzyme that acts on the terminal end of the fatty acid chain, a primary KIE would be expected if the C-D bond cleavage is part of the rate-determining step. The magnitude of this KIE can provide information about the transition state of the reaction.
Furthermore, secondary KIEs, where the deuterated bond is not broken but is located near the reaction center, can also provide valuable information. acs.org These effects arise from changes in the vibrational modes of the molecule between the ground state and the transition state. For a substrate like this compound, deuteration at the C5, C6, and C7 positions could be used to probe conformational changes in the substrate upon binding to an enzyme's active site.
The binding of a fatty acid to an enzyme's active site can be influenced by subtle electronic and steric effects. While deuterium substitution results in a minimal steric change, it can alter the electronic properties of the C-D bond compared to the C-H bond. These subtle differences can be exploited to understand the specificity of substrate binding.
Understanding Conformational Dynamics via Deuterium Labeling in Biomolecules
Deuterium labeling is a powerful tool for studying the conformational dynamics of biomolecules, particularly with techniques like nuclear magnetic resonance (NMR) spectroscopy. Solid-state deuterium (²H) NMR is especially well-suited for investigating the structure and dynamics of lipids within biological membranes. The deuterium nucleus has a quadrupole moment that is highly sensitive to its local electronic environment, making it an excellent probe of molecular orientation and motion.
By incorporating selectively deuterated fatty acids into model membranes or lipoproteins, researchers can obtain detailed information about the order and dynamics of the lipid acyl chains. For example, studies using selectively deuterated palmitic acid incorporated into high-density lipoproteins (HDL) have provided precise measurements of the acyl chain order parameters at different positions along the chain. nih.gov These order parameters quantify the degree of motional restriction of the C-D bonds and reveal a gradient of increasing flexibility from the carboxyl headgroup towards the methyl terminus of the fatty acid. nih.gov
A similar approach could be employed with this compound to study its conformational dynamics within a lipid bilayer or when bound to a protein. The deuterium labels at positions 5, 6, and 7 would report on the motional properties of the terminal segment of the heptanoyl chain. The table below illustrates the type of data that can be obtained from such an experiment, based on findings for a longer-chain deuterated fatty acid.
| Deuterated Position in Palmitic Acid | Order Parameter (S_CD) in HDL3 |
|---|---|
| [2,2-²H₂] | 0.38 |
| [4,4-²H₂] | 0.38 |
| [5,5,6,6-²H₄] | 0.37 |
| [11,11,12,12-²H₄] | 0.23 |
| [16,16,16-²H₃] | 0.05 |
Table 1: Deuterium order parameters (S_CD) for selectively deuterated palmitic acid in high-density lipoproteins (HDL3), indicating increasing motional freedom towards the methyl end of the acyl chain. Data adapted from Parmar et al., 1985. nih.gov
These studies also measure spin-lattice relaxation times (T₁), which provide information on the rates of molecular motion. For deuterated palmitic acid in HDL, the T₁ values are significantly shorter than in phospholipid bilayers, indicating a different motional regime within the lipoprotein particle. nih.gov
Exploration of Lipid-Protein Interactions in Model Biological Systems
Understanding the interactions between lipids and proteins is fundamental to membrane biology. Deuterated lipids, in conjunction with techniques like solid-state NMR and neutron diffraction, are powerful tools for elucidating the structure and dynamics of these interactions. The deuterium label provides a non-perturbative probe that can report on the behavior of the lipid in the presence of a protein.
Solid-state ²H NMR studies on membranes containing deuterated phospholipids (B1166683) have shown that integral membrane proteins can influence the order and dynamics of the surrounding lipid acyl chains. These studies can distinguish between the bulk lipid environment and the lipids that are in direct contact with the protein surface, often referred to as annular lipids.
While specific studies employing this compound for this purpose are not prominent in the literature, the principles are well-established. By incorporating this deuterated medium-chain fatty acid into a model membrane containing a protein of interest, one could investigate how the protein affects the mobility of the terminal portion of the heptanoyl chain. Changes in the deuterium NMR lineshape or order parameters upon protein incorporation would provide direct evidence of an interaction. Such studies have been performed with other deuterated lipids to show that membrane proteins can induce a significant ordering of the lipid headgroups and acyl chains. nih.gov
Relevance to Lipidomics and Membrane Biology Research Methodologies
In the fields of lipidomics and membrane biology, deuterated compounds like this compound serve as crucial tools, primarily as internal standards in mass spectrometry (MS)-based analyses and as probes in spectroscopic studies.
Lipidomics: The goal of lipidomics is the comprehensive and quantitative analysis of the complete set of lipids (the lipidome) in a biological system. A major challenge in quantitative lipidomics is accounting for variations in sample extraction efficiency and ionization efficiency in the mass spectrometer. The use of stable isotope-labeled internal standards is the gold standard for achieving accurate quantification. caymanchem.comcaymanchem.com
This compound is an ideal internal standard for the quantification of medium-chain fatty acids. Because it is chemically identical to the endogenous analyte (heptanoic acid), it co-elutes in chromatographic separations and exhibits nearly identical ionization behavior. However, its increased mass due to the seven deuterium atoms allows it to be distinguished from the non-labeled analyte in the mass spectrometer. By adding a known amount of the deuterated standard to a sample prior to extraction, any sample loss or variation in instrument response will affect both the analyte and the standard equally, allowing for precise and accurate quantification of the endogenous compound.
| Compound | Chemical Formula | Monoisotopic Mass (Da) |
|---|---|---|
| Heptanoic acid | C₇H₁₄O₂ | 130.0994 |
| This compound | C₇H₇D₇O₂ | 137.1432 |
Table 2: Comparison of the chemical formula and monoisotopic mass of heptanoic acid and its d7-deuterated isotopologue.
Membrane Biology: In membrane biology research, deuterated fatty acids are used as probes to study the physical properties of lipid bilayers. Techniques such as Raman spectroscopy can utilize the unique vibrational frequency of the C-D bond to probe the conformational order of lipid acyl chains without the need for bulky labels. nih.gov This allows for the study of lipid packing and phase behavior in model membranes and potentially in living cells. The distinct C-D stretching region in the Raman spectrum provides a clear window to observe the behavior of the deuterated probe within the much more complex spectrum of the unlabeled membrane components.
The use of deuterated fatty acids also extends to metabolic tracing studies, where D₂O is administered to organisms to track the synthesis of new lipids. nih.gov The incorporation of deuterium into fatty acids can be monitored by MS, providing insights into lipid turnover rates in various tissues.
Emerging Research Frontiers and Methodological Advancements
Development of Multi-Labeled Heptanoic Acid Analogues for Complex Pathway Deconvolution
The complexity of metabolic networks often necessitates sophisticated tools to unravel the intricate web of biochemical reactions. The development and application of multi-labeled heptanoic acid analogues, including Heptanoic-5,5,6,6,7,7,7-d7 acid, represent a important step forward in the deconvolution of these complex pathways.
Stable isotope tracing is a powerful technique that allows researchers to follow a metabolic substrate through downstream biochemical reactions, offering unparalleled insights into the metabolic wiring of cells. nih.gov By introducing a labeled compound like this compound into a biological system, scientists can track the journey of the deuterium (B1214612) atoms as the fatty acid is metabolized. This provides qualitative information about the origin and relative production rates of various metabolites. nih.gov
The use of multi-labeled analogues, where multiple positions on the molecule are isotopically enriched, further enhances the resolution of metabolic flux analysis. The distinct mass shift created by the seven deuterium atoms in this compound allows for clear differentiation from its unlabeled counterpart and other metabolites using mass spectrometry. This high-resolution detection is crucial for untargeted metabolomics studies aiming to identify novel metabolic pathways. acs.org
Researchers are exploring the synthesis of various deuterated fatty acids to probe different aspects of lipid metabolism. springernature.com While direct studies on multi-labeled heptanoic acid analogues are emerging, the principles established with other deuterated molecules pave the way for their application. For instance, the use of deuterated polyunsaturated fatty acids has been shown to inhibit lipid peroxidation, a key process in cellular damage. utah.edu This highlights the potential of using specifically labeled heptanoic acid analogues to investigate similar processes.
The insights gained from these studies are critical for understanding disease states characterized by altered fatty acid metabolism, such as metabolic syndrome, cardiovascular diseases, and certain types of cancer. mdpi.com
Integration with Advanced Imaging Techniques (e.g., Deuterium Metabolic Imaging in Pre-clinical Research)
A groundbreaking development in the application of deuterated compounds is their integration with advanced imaging techniques like Deuterium Metabolic Imaging (DMI). DMI is a non-invasive method that combines the administration of a deuterated substrate with magnetic resonance spectroscopy (MRS) to map its metabolic fate in three dimensions. mdpi.comyoutube.com
DMI offers several advantages over other imaging modalities. It does not involve ionizing radiation, making it safer for longitudinal studies. mdpi.com Furthermore, it can provide information on metabolic fluxes, not just the static concentration of metabolites. youtube.com For example, in studies with deuterated glucose, DMI has been used to visualize the Warburg effect in tumors, a hallmark of cancer metabolism. monash.edu
The application of DMI with deuterated fatty acids like this compound holds immense potential for pre-clinical research into diseases with altered lipid metabolism. It could be used to assess the efficacy of drugs targeting fatty acid oxidation or to study the metabolic reprogramming that occurs in conditions like non-alcoholic fatty liver disease.
A key consideration for such studies is the potential for kinetic isotope effects, where the heavier deuterium atoms can slightly alter the rate of metabolic reactions. researchgate.net Careful experimental design and data analysis are necessary to account for these effects.
High-Throughput Screening Methodologies Incorporating Deuterated Standards
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for biological activity. chemicalbook.com The incorporation of deuterated standards, such as this compound, into HTS methodologies is significantly enhancing the accuracy and reliability of these assays.
In mass spectrometry-based HTS, a deuterated internal standard is considered the gold standard for quantification. acs.org This is because the deuterated compound co-elutes with the non-labeled analyte of interest and has a nearly identical ionization efficiency, but can be distinguished by its higher mass. acs.org This allows for precise correction of variations in sample preparation and instrument response, leading to more robust and reproducible results. acs.orgnih.gov
A prime example of the application of deuterated substrates in HTS is the development of an assay for stearoyl-CoA desaturase 1 (SCD1), a key enzyme in fatty acid metabolism. springernature.com In this assay, a deuterium-labeled stearoyl-CoA substrate was used, which allowed for the screening of over 1.7 million compounds to identify potential inhibitors. springernature.com The use of the deuterated substrate was crucial to avoid interference from endogenous, unlabeled substrates present in the enzyme preparation. springernature.com
The following table summarizes the key advantages of using deuterated standards in HTS:
| Feature | Advantage |
| Co-elution with Analyte | Ensures that the standard and analyte experience the same matrix effects and instrument conditions. |
| Distinct Mass Signal | Allows for clear differentiation from the unlabeled analyte in mass spectrometry. |
| Improved Accuracy | Corrects for variability in extraction, injection, and ionization. |
| Increased Robustness | Leads to more reliable and reproducible high-throughput screening campaigns. |
| Avoidance of Interference | Enables the use of non-purified enzyme sources by distinguishing the assay substrate from endogenous compounds. |
The use of this compound as an internal standard in HTS assays for enzymes involved in medium-chain fatty acid metabolism would provide similar benefits, leading to the identification of novel therapeutic targets.
Role in Computational Systems Biology and Metabolic Network Reconstruction
The data generated from studies using this compound and other isotopically labeled compounds are invaluable for the field of computational systems biology. This discipline aims to create comprehensive mathematical models of biological systems, including metabolic networks, to understand their behavior and predict their response to perturbations. nih.gov
Stable isotope tracing provides crucial data for metabolic flux analysis (MFA), a computational method used to quantify the rates of metabolic reactions within a cell. mdpi.comnih.gov The labeling patterns of metabolites, as determined by techniques like mass spectrometry, serve as constraints for the metabolic model, allowing for the calculation of intracellular fluxes that are not directly measurable. nih.gov
The process of metabolic network reconstruction involves assembling all known metabolic reactions for a particular organism or cell type into a cohesive model. acs.org Data from isotope tracing experiments can help to validate and refine these models by confirming the activity of predicted pathways and even identifying novel metabolic routes. acs.orgmonash.edu
Flux balance analysis (FBA) is another computational technique that utilizes stoichiometric models of metabolism to predict metabolic phenotypes. nih.gov While FBA does not typically require isotopic labeling data, the integration of such data can significantly improve the accuracy of its predictions. nih.gov
The use of deuterated tracers like this compound can provide specific insights into fatty acid metabolism that can be incorporated into these computational models. For example, by tracking the fate of the deuterium labels, researchers can determine the relative contributions of different pathways to the synthesis and breakdown of fatty acids. This information is critical for building accurate and predictive models of metabolic diseases.
The following table outlines the key contributions of deuterated compound data to computational biology:
| Contribution | Description |
| Metabolic Flux Analysis (MFA) | Provides quantitative data on the rates of intracellular reactions. nih.gov |
| Metabolic Network Validation | Confirms the activity of known metabolic pathways and helps to identify new ones. acs.org |
| Refinement of Stoichiometric Models | Improves the accuracy of computational models used for predicting metabolic behavior. nih.gov |
| Understanding Disease States | Enables the construction of detailed models of metabolic diseases to identify potential therapeutic targets. |
The synergy between experimental work using compounds like this compound and computational modeling is driving a deeper understanding of the complexities of cellular metabolism.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Heptanoic-5,5,6,6,7,7,7-d7 acid, and how do isotopic labeling steps influence reaction yields?
- Methodological Answer : Synthesis typically involves deuterium exchange at specific carbon positions using deuterated reagents (e.g., D₂O or deuterated alkyl halides). For example, selective deuteration at C5, C6, and C7 positions requires controlled reaction conditions to avoid isotopic scrambling. Yield optimization may involve kinetic studies of deuterium incorporation using nuclear magnetic resonance (NMR) spectroscopy to monitor isotopic purity .
Q. Which spectroscopic techniques are most effective for characterizing isotopic purity and structural integrity of Heptanoic-d7 acid?
- Methodological Answer :
- NMR : Distinguishes deuterium positions via ²H NMR or indirect observation through ¹³C splitting patterns.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) quantifies isotopic enrichment by analyzing mass shifts (e.g., +7 Da for seven deuterium atoms).
- Infrared (IR) Spectroscopy : Detects C-D stretching vibrations (~2100–2200 cm⁻¹) .
Q. How is Heptanoic-d7 acid utilized as an internal standard in quantitative metabolic studies?
- Methodological Answer : The compound’s deuterated structure minimizes matrix interference in liquid chromatography-mass spectrometry (LC-MS). For example, in fatty acid oxidation assays, Heptanoic-d7 acid is spiked into biological samples to normalize extraction efficiency and ionization variability. Calibration curves are validated against non-deuterated analogs to ensure linearity (R² > 0.99) .
Advanced Research Questions
Q. What experimental strategies mitigate isotopic effects when studying the enzymatic kinetics of Heptanoic-d7 acid in β-oxidation pathways?
- Methodological Answer : Kinetic isotope effects (KIEs) arise from C-D bond strength differences. To isolate enzymatic activity:
- Conduct parallel assays with non-deuterated heptanoic acid.
- Use stopped-flow spectroscopy to measure transient-state kinetics.
- Apply computational models (e.g., density functional theory) to predict deuterium-dependent activation energies .
Q. How does the presence of multiple deuterium atoms influence the physicochemical properties of Heptanoic-d7 acid in interfacial adsorption studies?
- Methodological Answer : Deuterated chains alter hydrophobic interactions. For example, surface coverage studies at the heptanoic acid/HOPG (highly oriented pyrolytic graphite) interface show that deuterium substitution reduces adsorption cooperativity. Langmuir vs. Hill adsorption models (Figure 3 in ) quantify differences in surface packing density, with deuterated forms exhibiting lower cooperativity factors (e.g., Hill coefficient n = 1.2 vs. 1.5 for non-deuterated analogs).
Q. What are the challenges in quantifying Heptanoic-d7 acid in complex biological matrices using microextraction techniques?
- Methodological Answer :
- Derivatization : Heptanoic-d7 acid’s volatility requires derivatization (e.g., pentafluorobenzyl esterification) for gas chromatography (GC) analysis.
- Matrix Effects : Co-eluting lipids in plasma or tissue homogenates necessitate solid-phase extraction (SPE) cleanup.
- Detection Limits : Single-drop microextraction (SDME) coupled with GC-FID achieves LODs as low as 0.008 mg·L⁻¹ but requires optimization of pH and solvent polarity to enhance recovery (>85%) .
Q. How can researchers validate conflicting data on deuterium retention in Heptanoic-d7 acid during long-term stability studies?
- Methodological Answer :
- Accelerated Stability Testing : Store samples under stress conditions (e.g., 40°C, 75% humidity) and monitor deuterium loss via LC-MS/MS over 6–12 months.
- Control Experiments : Compare deuterium retention in sealed vials vs. open systems to assess environmental exchange.
- Statistical Analysis : Apply Grubbs’ test to identify outliers and ANOVA to evaluate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
